molecular formula C4H8FN B12867529 (2R)-3-Fluoro-2-methyl-azetidine

(2R)-3-Fluoro-2-methyl-azetidine

Cat. No.: B12867529
M. Wt: 89.11 g/mol
InChI Key: UXEHOOOMCCXWNZ-SYPWQXSBSA-N
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Description

(2R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom and a methyl group on the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Fluoro-2-methyl-azetidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a fluorinated alkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control the stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Fluoro-2-methyl-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of azido or cyano derivatives.

Scientific Research Applications

(2R)-3-Fluoro-2-methyl-azetidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Materials Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic and mechanical properties.

    Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. Additionally, the stereochemistry of the compound plays a crucial role in its biological activity, influencing its interaction with chiral targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid: A chiral reagent used in the synthesis of various compounds.

    (2R,3S)-2-(trifluoromethyl)azetidin-3-ol:

Uniqueness

(2R)-3-Fluoro-2-methyl-azetidine is unique due to the presence of both a fluorine atom and a methyl group on the azetidine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its stereochemistry and overall molecular conformation.

Properties

Molecular Formula

C4H8FN

Molecular Weight

89.11 g/mol

IUPAC Name

(2R)-3-fluoro-2-methylazetidine

InChI

InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4?/m1/s1

InChI Key

UXEHOOOMCCXWNZ-SYPWQXSBSA-N

Isomeric SMILES

C[C@@H]1C(CN1)F

Canonical SMILES

CC1C(CN1)F

Origin of Product

United States

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